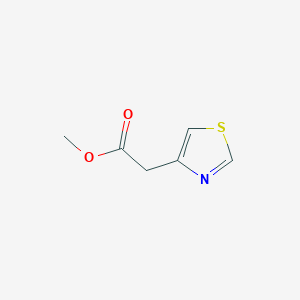

4-Thiazoleacetic acid, methyl ester

Description

General Significance of Thiazole (B1198619) Scaffolds in Chemical Biology and Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the fields of medicinal chemistry and chemical biology. nih.govglobalresearchonline.net This structural motif is present in a multitude of synthetic compounds and is a key component in a variety of pharmacologically important molecules. bohrium.comglobalresearchonline.net The scientific community has extensively recognized the thiazole scaffold for its broad spectrum of biological activities. researchgate.net

Thiazole derivatives have been shown to exhibit a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antidiabetic activities. nih.govnih.gov The versatility of the thiazole moiety has been demonstrated by its inclusion in numerous therapeutic agents. bohrium.com For instance, drugs containing the thiazole ring are used as anti-inflammatory, antiviral, antifungal, immunomodulatory, and antiparasitic agents. researchgate.net The stability of the thiazole ring, coupled with the potential for diverse substitutions, makes it an attractive scaffold for the design and synthesis of new therapeutic entities. researchgate.net The incorporation of the thiazole ring into molecular architectures is a strategy for developing novel therapeutic agents. researchgate.net

The significance of the thiazole scaffold is further underscored by its presence in various FDA-approved drugs. globalresearchonline.netnih.gov These include agents for treating cancer, infections, and inflammatory conditions. globalresearchonline.netnih.gov The ability of thiazole-based compounds to interact with a wide range of biological targets has solidified their importance in drug discovery and development. nih.gov

Contextualization of 4-Thiazoleacetic Acid, Methyl Ester within Thiazole Derivative Research

This compound, belongs to the larger family of thiazole derivatives, which are a primary focus of research due to their diverse biological potential. biointerfaceresearch.com Specifically, it is a methyl ester of a thiazoleacetic acid. Research into thiazoleacetic acid derivatives has explored their potential pharmacological applications. For example, studies have been conducted on various substituted thiazole acetic acid derivatives to assess their biological activities. nih.gov

The research on isomers and related structures provides context for the interest in compounds like this compound. For instance, Methyl 2-amino-4-thiazoleacetate, an isomer, is recognized as a reactant in the preparation of new antibacterial agents. chemicalbook.com This highlights the role of the thiazoleacetate core in generating molecules with potential therapeutic value. While much of the published research focuses on substituted and isomeric forms, the fundamental structure of this compound, places it within this active area of investigation.

Historical Perspectives on Research Involving Thiazoleacetic Acid Derivatives

Research into thiazole derivatives has a history stretching back several decades. Early investigations into heterocyclic compounds laid the groundwork for the synthesis and evaluation of more complex structures. By the late 1970s, researchers were actively synthesizing and analyzing the pharmacological properties of thiazoleacetic acid derivatives. A 1979 study, for example, detailed the synthesis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid and its methyl ester, and evaluated their anti-inflammatory and immunosuppressive activities. nih.gov This work demonstrated the early interest in modifying the thiazoleacetic acid scaffold to modulate biological activity. nih.gov

The continuous interest in this class of compounds is driven by the consistent discovery of new biological activities. The knowledge gained from earlier studies on the synthesis and structure-activity relationships of thiazole derivatives continues to inform modern drug discovery efforts. bohrium.com The historical development in this area showcases a progression from foundational synthesis to targeted design of molecules with specific pharmacological profiles.

Data Tables

Table 1: Reported Biological Activities of Various Thiazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anti-inflammatory | nih.gov |

| Antimicrobial | nih.gov |

| Anticancer | nih.gov |

| Antidiabetic | nih.gov |

| Antiviral | nih.gov |

| Antioxidant | bohrium.com |

| Anticonvulsant | nih.gov |

| Antimalarial | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Methyl 2-amino-4-thiazoleacetate |

| 2-amino-4-p-chlorophenylthiazole-5-acetic acid |

| 2-amino-4-p-chlorophenylthiazole-5-acetic acid, methyl ester |

| Ravuconazole |

| Sulfathiazole |

| Meloxicam |

| Ritonavir |

| Tiazofurin |

| Dasatinib |

| Nitazoxanide |

| Fanetizole |

| Fentiazac |

| Nizatidine |

| Thiamethoxam |

| Lurasidone |

| Myxothiazol |

| Isavuconazole |

| Thiabendazole |

| Febuxostat |

| Edoxaban |

| Famotidine |

| Aztreonam |

| Cefepime |

| Ceftriaxone |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-6(8)2-5-3-10-4-7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVAMDDXLOUQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Thiazoleacetic Acid, Methyl Ester and Its Derivatives

Strategic Approaches to Thiazole (B1198619) Ring Formation in 4-Thiazoleacetic Acid Derivatives

The construction of the thiazole ring is a critical step in the synthesis of 4-thiazoleacetic acid derivatives. Several classical and modern methods are employed, primarily involving condensation and cyclization reactions.

Condensation Reactions

Condensation reactions are a cornerstone of thiazole synthesis. The most prominent method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). nih.govsynarchive.com This method is highly versatile, allowing for the synthesis of a wide array of substituted thiazoles. nih.gov Variations of the Hantzsch synthesis, including microwave-assisted and solvent-free conditions, have been developed to improve yields and reaction times. nih.govresearchgate.net

Another important condensation approach is the Cook-Heilbron synthesis, which yields 5-aminothiazole derivatives through the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates. nih.govwikipedia.org This reaction proceeds under mild conditions and offers a route to differently substituted thiazoles. nih.govwikipedia.org

| Reaction | Reactants | Product Type | Key Features |

| Hantzsch Thiazole Synthesis | α-Haloketones, Thioamides/Thioureas | Substituted Thiazoles | Versatile, widely used. nih.govsynarchive.com |

| Cook-Heilbron Synthesis | α-Aminonitriles, Carbon Disulfide/Isothiocyanates | 5-Aminothiazoles | Mild conditions, produces 5-amino derivatives. nih.govwikipedia.org |

Cyclization Processes

Cyclization is the key bond-forming step that creates the heterocyclic thiazole ring. In the Hantzsch synthesis, the reaction proceeds through an initial S-alkylation of the thiourea or thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. rsc.org

In the Cook-Heilbron synthesis, the mechanism involves a nucleophilic attack of the α-aminonitrile's nitrogen on the carbon of the dithioacid or related reagent. This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon, leading to the formation of the thiazole ring after tautomerization. wikipedia.org These cyclization processes are fundamental to the formation of the thiazole core in various derivatives.

Esterification Protocols for Methyl Ester Formation

Once the thiazoleacetic acid is formed, the next step is often the formation of the methyl ester. Several standard esterification methods can be employed.

The Fischer esterification is a classic and widely used method that involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.com This is an equilibrium-driven reaction, and the use of excess alcohol helps to shift the equilibrium towards the ester product. masterorganicchemistry.com

Other methods for esterification that can be applied include:

Reaction with Thionyl Chloride and Methanol: The carboxylic acid can be converted to an acid chloride using thionyl chloride, which is then reacted with methanol to form the ester. commonorganicchemistry.com

Using Trimethylchlorosilane (TMSCl) and Methanol: This system provides a convenient and efficient method for the esterification of amino acids and other carboxylic acids under mild, room temperature conditions. nih.gov

Alkylation with Iodomethane (MeI): The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which is then alkylated with iodomethane to yield the methyl ester. commonorganicchemistry.com

| Esterification Method | Reagents | Conditions | Advantages |

| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Typically reflux | Simple, uses common reagents. masterorganicchemistry.comyoutube.com |

| Thionyl Chloride | SOCl₂, then Methanol | Two-step process | Good for acid-sensitive substrates. commonorganicchemistry.com |

| TMSCl/Methanol | Trimethylchlorosilane, Methanol | Room temperature | Mild conditions, good yields. nih.gov |

| Alkylation | Base, then Iodomethane (MeI) | Varies with base | Useful alternative to acid-catalyzed methods. commonorganicchemistry.com |

Multi-Step Synthetic Pathways to 4-Thiazoleacetic Acid, Methyl Ester Analogues

The synthesis of more complex analogues of this compound often requires multi-step pathways. These syntheses typically begin with the construction of a substituted thiazole ring, followed by the introduction or modification of the acetic acid ester side chain. For example, a synthetic route might involve the Hantzsch synthesis to create a 4-substituted thiazole, which is then further functionalized.

A published synthesis of methyl thiazole-4-carboxylate involves the condensation of L-cysteine hydrochloride with formaldehyde to give thiazolidine-4-carboxylic acid. google.com This is followed by esterification to the methyl ester and subsequent oxidation with manganese dioxide to introduce the double bond and form the aromatic thiazole ring. google.com Although this example yields the carboxylate directly at the 4-position, similar strategies can be adapted to introduce an acetic acid moiety.

One-Pot Synthesis Strategies for Thiazoleacetic Acid Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. ijcce.ac.ir Several one-pot methods have been developed for the synthesis of thiazole derivatives. These often involve multicomponent reactions where three or more starting materials react in a single reaction vessel to form the final product.

For instance, a one-pot, three-component reaction can be used to synthesize novel thiazole derivatives by reacting an α-haloketone, a thiosemicarbazide, and an aldehyde or ketone. nih.govacgpubs.org Chemoenzymatic one-pot syntheses have also been reported, utilizing enzymes to catalyze the reaction under mild conditions, leading to high yields of thiazole derivatives. mdpi.comnih.gov These strategies can be adapted for the synthesis of thiazoleacetic acid derivatives by choosing appropriate starting materials that contain the necessary acetic acid precursor.

Precursor Synthesis and Intermediate Derivatization in the Context of this compound

The synthesis of this compound relies on the availability of key precursors and the ability to derivatize intermediates. For the Hantzsch synthesis, the critical precursors are an appropriate α-haloketone and a thioamide. For instance, to obtain a 4-thiazoleacetic acid derivative, one might start with a γ-halo-β-ketoester.

The derivatization of intermediates is also crucial. For example, a thiazole intermediate with a functional group at the 4-position, such as a methyl group, can be halogenated and then subjected to reactions to introduce the acetic acid side chain. A patent describes a method for preparing 4-methylthiazole-5-carboxylic acid by reacting formamide with phosphorus pentasulfide to generate thioformamide in situ, which then undergoes a cyclization reaction with chloroacetylacetic ether. google.com This highlights how the choice of precursors directly influences the substitution pattern of the final thiazole product.

Derivatization and Structural Modification Strategies for 4 Thiazoleacetic Acid, Methyl Ester Analogues

Modifications to the Thiazole (B1198619) Ring System

The thiazole ring is a versatile heterocycle that allows for numerous modifications. A primary strategy for its synthesis and modification is the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with a thioamide or thiourea (B124793). bepls.com This method is highly adaptable for creating diversely substituted thiazole rings.

Key modifications to the thiazole ring system include:

Substitution at C2, C4, and C5: The carbon atoms of the thiazole ring are common sites for substitution. For instance, 2,4,5-trisubstituted thiazoles can be synthesized through a domino multicomponent reaction, offering a regioselective method to introduce varied functionalities. nih.gov Research has shown the synthesis of 2-amino-4,5-diarylthiazole derivatives, where different aryl groups are introduced at the C4 and C5 positions. nih.gov

Introduction of Aryl Groups: Aryl groups are frequently incorporated at various positions on the thiazole ring to modulate the electronic and steric properties of the molecule. A common method involves the reaction of substituted acetophenones with thiourea in the presence of iodine to yield 4-aryl-2-aminothiazoles. researchgate.net An example includes a thiazole ring substituted with a 4-chlorophenyl group at the C4 position.

Fused Ring Systems: The thiazole ring can be fused with other heterocyclic or carbocyclic rings to create more complex, rigid structures. This approach has been used to prepare bicyclic and tricyclic fused thiazole-2-acetic acid derivatives, which have shown interesting biological activities. bepls.com

Table 1: Examples of Modifications to the Thiazole Ring

| Modification Type | Description | Starting Materials Example | Resulting Structure Example | Reference(s) |

|---|---|---|---|---|

| Aryl Substitution | Introduction of an aryl group at the C4 position. | Substituted acetophenones, thiourea | 4-Aryl-2-aminothiazole | researchgate.net, |

| Di-aryl Substitution | Introduction of aryl groups at C4 and C5 positions. | α-Bromoketones, thioamides | 2-Amino-4,5-diarylthiazole | nih.gov |

| Trisubstitution | Regioselective synthesis of 2,4,5-trisubstituted thiazoles. | Thiosemicarbazide, aldehydes/ketones, arylglyoxal | 2,4,5-Trisubstituted thiazole | nih.gov |

Functionalization of the Acetic Acid Side Chain

The acetic acid side chain of 4-thiazoleacetic acid, methyl ester offers another key site for structural modification. These changes can significantly impact the molecule's polarity, reactivity, and interaction with biological targets.

Common functionalization strategies include:

Ester Hydrolysis and Esterification: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide. Conversely, the carboxylic acid can be esterified to form various alkyl esters. The process of converting a carboxylic acid to its methyl ester, known as esterification, is often catalyzed by reagents like boron trichloride (B1173362) in methanol (B129727) and improves stability for analytical techniques like gas chromatography.

Alpha-Position Modification: The carbon atom alpha to the carbonyl group in the acetic acid moiety is a prime target for functionalization. For example, α-sulphoderivatives have been synthesized by reacting Schiff bases of the parent compound with sodium bisulphite.

Amide Formation: The carboxylic acid can be converted to an amide by reacting with various amines. This introduces new functional groups and can be a key step in building more complex molecules. nih.gov

Cyclization: The acetic acid side chain can be involved in cyclization reactions. For example, N-thioacetyl amino acids can be cyclized to form 2-methyl-5(4H)-thiazolones, which are reactive intermediates that can be further derivatized.

Introduction of Substituents (e.g., Aryl, Alkyl, Amino)

Introducing a variety of substituents onto the thiazoleacetic acid framework is a fundamental strategy for creating analogues with diverse properties. These substituents can be added to the thiazole ring or the side chain.

Amino Group and its Derivatives: The 2-amino group is a common and highly versatile substituent. It can be introduced via the Hantzsch synthesis using thiourea. This amino group can then be further modified. For example, it can be acylated or methylated to form N-substituted derivatives. It can also be reacted with aromatic aldehydes to form Schiff bases (imines), which can then be reduced to stable 2-N-aralkyl derivatives.

Aryl Substituents: As mentioned previously, aryl groups are frequently added to the C4 and C5 positions of the thiazole ring. nih.gov This is often achieved by starting with the appropriately substituted α-haloketone in a Hantzsch synthesis. For instance, 4-(4-chlorophenyl) thiazole derivatives have been synthesized. The introduction of heteroaryl groups is also a common strategy.

Alkyl Substituents: Alkyl groups can be introduced at various positions. For example, 4-methylthiazole (B1212942) derivatives are common. These are typically incorporated by using an α-haloketone that already contains the desired alkyl group, such as chloroacetone (B47974) to introduce a methyl group at C4.

Table 2: Examples of Substituent Introduction on the Thiazoleacetic Acid Scaffold

| Substituent Type | Position of Introduction | Method of Introduction | Example Derivative | Reference(s) |

|---|---|---|---|---|

| Amino | C2 | Hantzsch synthesis with thiourea | 2-Amino-4-thiazoleacetic acid | , |

| N-Aralkyl | C2-amino | Condensation with aromatic aldehyde followed by reduction | 2-N-aralkyl-2-amino-4-p-chlorophenylthiazole-5-acetic acid methyl ester | |

| Aryl | C4 / C5 | Hantzsch synthesis with aryl-substituted α-haloketone | 4-(4-chlorophenyl)-2-aminothiazole derivative | |

| Diaryl | C4 and C5 | Hantzsch synthesis with diaryl-substituted α-haloketone | 2-Amino-4,5-diarylthiazole derivative | nih.gov |

Stereochemical Control in the Synthesis of Specific Isomers

The generation of specific stereoisomers is crucial when a molecule contains chiral centers, as different enantiomers or diastereomers often exhibit distinct biological activities. While many syntheses of thiazole derivatives result in racemic mixtures, specific strategies can be employed to achieve stereochemical control.

Use of Chiral Starting Materials: A direct approach to creating chiral thiazole derivatives is to start with chiral building blocks. An efficient method for the solid-phase synthesis of chiral polyaminothiazoles has been developed using resin-bound chiral polyamines. These are reacted to form polythioureas, which then undergo Hantzsch thiazole synthesis to yield the desired chiral products.

Stereoselective Reactions: Specific reactions can be designed to favor the formation of one stereoisomer over another. A chemo- and stereoselective synthesis of substituted thiazoles has been reported from the reaction of tert-alcohols bearing alkene and alkyne groups with thioamides, catalyzed by calcium salts. nih.gov This reaction was found to be stereoselective with respect to the geometry of the alkene, and by controlling the reaction time, kinetic or thermodynamic products could be selectively formed. nih.gov The proposed mechanism involves a regioselective 5-exo dig cyclization of an allene (B1206475) intermediate. nih.gov

Asymmetric Synthesis: This field of chemistry focuses on methods to synthesize a single enantiomer from scratch. researchgate.net While the literature on the asymmetric synthesis specifically for this compound analogues is not extensive, the principles of using chiral catalysts or auxiliaries could be applied to reactions such as the reduction of ketones or imines within the molecule to create chiral centers with high enantiomeric excess.

Design and Synthesis of Hybrid Molecules Incorporating the Thiazoleacetic Acid Moiety

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (structural units responsible for biological activity) into a single molecule. This can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The thiazoleacetic acid moiety is an attractive scaffold for creating such hybrid molecules.

Examples of this strategy include:

Fused Heterocyclic Systems: As noted earlier, fusing the thiazole ring with other ring systems, such as a benzimidazole (B57391) to form a thiazolo[3,2-a]benzimidazole-2-acetic acid derivative, is a form of molecular hybridization that creates a novel, rigid scaffold. bepls.com Similarly, pyranothiazole and thiazolopyranopyrimidine derivatives have been synthesized.

Linkage to Other Bioactive Moieties: The thiazoleacetic acid core can be linked to other biologically active molecules. For example, derivatives have been synthesized that append a tetrahydropyridine (B1245486) ring to the thiazole nucleus. nih.gov Other work has focused on creating coumarin-pyrazole-thiazole hybrids. youtube.com

Conjugation with Biomolecules: To enhance targeting or modify properties, the thiazole scaffold can be conjugated to biomolecules like sugars. Thiourea derivatives containing a 4-arylthiazole ring have been linked to a D-glucose moiety, combining the properties of the thiazole with the sugar. researchgate.net

Hybridization with Other Heterocycles: Researchers have designed and synthesized hybrid molecules containing both imidazole (B134444) and 1,3,4-thiadiazole (B1197879) rings, linked through a bridging group, demonstrating the potential for combining multiple heterocyclic pharmacophores.

Table 3: Examples of Hybrid Molecules Based on the Thiazole Acetic Acid Moiety

| Hybrid Type | Description | Example Structure | Reference(s) |

|---|---|---|---|

| Fused Tricyclic System | Fusion of thiazole with a benzimidazole ring system. | Thiazolo[3,2-a]benzimidazole-2-acetic acid derivative | bepls.com |

| Sugar Conjugate | Thiazole derivative linked to a D-glucose moiety via a thiourea bridge. | 1-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-arylthiazol-2-yl) thiourea | researchgate.net, |

| Multi-Heterocycle Hybrid | Thiazole ring appended with a tetrahydropyridine ring. | Thiazole appended tetrahydropyridine derivatives | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Thiazoleacetic Acid, Methyl Ester Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-thiazoleacetic acid, methyl ester and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the compound's structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For thiazole (B1198619) derivatives, the chemical shifts of the ring protons are typically observed in the aromatic region (7-9 ppm), indicating a strong diamagnetic ring current consistent with the ring's aromaticity wikipedia.org.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. The signals for the carbon atoms in the thiazole ring, the ester carbonyl group, the methylene group, and the methyl group appear at characteristic chemical shifts.

Detailed Research Findings: In the analysis of various thiazole derivatives, specific chemical shifts are consistently observed. For instance, in a study of 4-methylthiazole (B1212942), the proton signals were assigned as follows: δ 8.64 (H-2), δ 6.87 (H-5), and δ 2.47 (CH₃) chemicalbook.com. For methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, the predicted ¹H NMR spectrum would show signals for the thiazole ring proton, the methylene protons adjacent to the carbonyl group, and the methyl protons of both the ester and the thiazole substituent uni.lu. The aromaticity of the thiazole ring results in downfield shifts for the ring protons, typically between 7.27 and 8.77 ppm wikipedia.org.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Thiazole Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 4-Methylthiazole | H-2 | 8.64 | CCl₄ |

| H-5 | 6.87 | CCl₄ | |

| CH₃ | 2.47 | CCl₄ | |

| (RS)-5-(4-methoxyphenyl)-1-(4-phenythiazol-2-yl)-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole | Thiazole H-15 | 7.90 | CDCl₃ |

Data sourced from ChemicalBook and PMC chemicalbook.comnih.gov.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₆H₇NO₂S, the expected monoisotopic mass is approximately 157.02 Da guidechem.com.

Ionization Techniques: Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. Soft ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), are useful for determining the molecular weight of labile compounds as they typically produce an intact molecular ion or a protonated molecule ([M+H]⁺) bris.ac.uk.

Detailed Research Findings: The mass spectrum of a related compound, ethyl 2-(2-aminothiazol-4-yl)acetate, shows prominent peaks at m/z 113, 186, and 114 under GC-MS conditions nih.gov. The peak at m/z 186 corresponds to the molecular ion (M⁺). For fatty acid methyl esters, which share the methyl ester functional group, a characteristic fragment ion is often observed at m/z 74, corresponding to the McLafferty rearrangement product copernicus.org. Primary amides, which are structurally related to the thiazole ring, often show a characteristic ion at m/z 44 due to α-cleavage miamioh.edu. For this compound, fragmentation would likely involve cleavage of the ester group and fragmentation of the thiazole ring.

Interactive Data Table: Predicted m/z Values for Adducts of a Related Thiazole Ester

| Compound | Adduct | m/z |

|---|---|---|

| Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | [M+H]⁺ | 186.05834 |

| [M+Na]⁺ | 208.04028 | |

| [M+K]⁺ | 224.01422 |

Data sourced from PubChem uni.lu.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic wavenumber range.

Detailed Research Findings: For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. The C=O stretching vibration of the ester group is typically strong and appears in the range of 1750-1735 cm⁻¹ purdue.edu. The C-O stretching vibrations of the ester would be observed in the 1300-1000 cm⁻¹ region. The thiazole ring itself gives rise to several characteristic bands. The C=N stretching vibration is expected around 1620-1550 cm⁻¹. The C-H stretching vibrations of the aromatic thiazole ring typically appear above 3000 cm⁻¹, while the C-H stretching of the methylene and methyl groups are found just below 3000 cm⁻¹ researchgate.net. In a study of 4-methyl-5-thiazoleethanol, experimental and calculated IR spectra showed good agreement, confirming the vibrational assignments for the thiazole ring and its substituents icm.edu.pl.

Interactive Data Table: Characteristic IR Absorption Frequencies for Thiazole and Ester Moieties

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1750 - 1735 |

| C-O (Ester) | Stretch | 1300 - 1000 |

| C=N (Thiazole) | Stretch | 1620 - 1550 |

| =C-H (Thiazole) | Stretch | ~3100 - 3000 |

| C-H (Alkyl) | Stretch | ~2950 - 2850 |

Data compiled from various spectroscopic resources purdue.eduresearchgate.netdocbrown.info.

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for the analysis of thiazole derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both qualitative and quantitative analysis. For compounds like this compound, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. The purity of a related compound, (4-Methyl-thiazol-2-yl)acetic acid ethyl ester, was determined to be ≥ 99% by HPLC chemimpex.com.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique for monitoring reaction progress, identifying compounds, and checking purity. A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a suitable mobile phase. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific conditions. In the analysis of methyl ester synthesis, TLC was used to confirm the formation of the product, which showed a different Rf value compared to the starting oil researchgate.net.

Detailed Research Findings: The choice of eluent in TLC is critical for achieving good separation. For methyl esters, a common eluent system is a mixture of n-hexane and diethyl ether researchgate.net. The polarity of the solvent system is adjusted to obtain an optimal Rf value, typically between 0.3 and 0.7. For HPLC analysis of thiabendazole, a thiazole-containing fungicide, various methods have been developed, demonstrating the versatility of liquid chromatography for this class of compounds mdpi.com.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule.

Computational Chemistry and Cheminformatics Studies on 4 Thiazoleacetic Acid, Methyl Ester

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand the interaction between a ligand, such as a derivative of 4-thiazoleacetic acid, and its protein target at the atomic level.

Research on various thiazole (B1198619) derivatives has demonstrated their potential to bind to a range of biological targets. For instance, docking studies have been performed on thiazole compounds targeting enzymes like tubulin and phosphodiesterase-4 (PDE4). nih.govnih.gov In a study on thiazole derivatives as potential tubulin polymerization inhibitors, molecular docking revealed that the thiazole ring is crucial for forming noncovalent bonds within the colchicine (B1669291) binding site of tubulin. nih.gov Specifically, interactions such as sulfur bonds with asparagine residues and arene-hydrogen bonds with asparagine and alanine (B10760859) residues were observed, contributing to the stability of the ligand-protein complex. nih.gov

Similarly, in the pursuit of novel PDE4 inhibitors, a multi-faceted virtual screening approach, which included molecular docking, was employed. nih.gov This process helps in identifying compounds that can fit into the active site of the enzyme and form key interactions, which is a prerequisite for inhibitory activity. nih.gov The binding energy, calculated during docking simulations, provides an estimate of the affinity of the ligand for the target. For a series of 2,4-disubstituted thiazole derivatives, free binding energies were calculated to be in the range of -13.88 to -14.50 kcal/mol, indicating strong potential binding to the tubulin protein. nih.gov

The following table summarizes representative findings from molecular docking studies on thiazole derivatives, which can be extrapolated to understand the potential interactions of 4-thiazoleacetic acid, methyl ester.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Tubulin | AsnB249, AsnA101 | Sulfur bond, Arene-H bond | nih.gov |

| PI3Kα | Not specified | Not specified | researchgate.net |

| Cyclooxygenase (COX-1, COX-2) | Not specified | Not specified | ekb.eg |

| DNA gyrase, Dihydroorotase | Not specified | Not specified | nih.gov |

This table is illustrative and based on findings for various thiazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a correlation between calculated molecular descriptors and the experimentally determined activity of a series of compounds. researchgate.net The goal of QSAR studies is to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity. nih.govresearchgate.net

For thiazole and related heterocyclic derivatives, QSAR studies have been instrumental in identifying key molecular properties that govern their biological effects, such as antitubercular or anticancer activity. researchgate.netnih.gov These studies typically involve the calculation of a large number of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. researchgate.net

A QSAR study on a series of thiazolidine-4-one derivatives as antitubercular agents revealed that descriptors such as MLFER_S (a measure of polarizability), GATSe2 (an autocorrelation descriptor), and EstateVSA 6 (related to molecular surface area) were positively correlated with activity. nih.gov This suggests that increased polarizability and specific surface area contributions can enhance the antitubercular activity of these compounds. nih.gov Conversely, some descriptors may show a negative correlation, indicating that a decrease in their value is favorable for activity. nih.gov

The general process of a QSAR study involves:

Creating a dataset of compounds with known activities.

Calculating a variety of molecular descriptors for each compound.

Developing a mathematical model using statistical methods like multiple linear regression (MLR).

Validating the model to ensure its predictive power. nih.govanalis.com.my

Below is a table of common descriptor types used in QSAR studies of thiazole-like compounds and their potential influence on biological activity.

| Descriptor Type | Example Descriptor | Potential Influence on Activity | Reference |

| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity | researchgate.net |

| Steric | Molecular volume, Surface area | Affects how the molecule fits into a binding site | nih.gov |

| Hydrophobic | LogP | Governs partitioning between aqueous and lipid environments | nih.gov |

| Topological | Connectivity indices | Describes the branching and shape of the molecule | researchgate.net |

This table provides a general overview of descriptor types and their relevance.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. ajchem-a.comrsc.org In the context of drug design, MD simulations are often used to refine the results of molecular docking. ajchem-a.com While docking provides a static picture of the ligand-target complex, MD simulations can reveal the dynamic behavior and stability of this complex in a simulated physiological environment. ajchem-a.comnih.gov

In a study of chalcone-thiazole hybrids, MD simulations were used to understand the stability of the compounds within the active site of DNA gyrase B. nih.gov The simulations showed that certain residues maintained interactions with the ligand throughout the simulation, confirming a stable binding mode. nih.gov Similarly, for imidazolo-triazole derivatives, MD simulations helped to determine the stability of the ligand-receptor complexes through analysis of RMSD, RMSF, and the number of hydrogen bonds. ajchem-a.com

In-silico Prediction of Pharmacokinetic Properties

The pharmacokinetic properties of a drug, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), are crucial for its efficacy and safety. scispace.comresearchgate.net In-silico methods for predicting ADME properties are increasingly used in the early stages of drug discovery to filter out compounds that are likely to have poor pharmacokinetic profiles. scispace.comresearchgate.net

For thiazoleacetic acid derivatives and related compounds, various computational models can predict key pharmacokinetic parameters. These predictions are based on the molecular structure and physicochemical properties of the compound, such as its molecular weight, lipophilicity (logP), and polar surface area. researchgate.net

Key predicted pharmacokinetic properties include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted to estimate how well a compound will be absorbed from the gut.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how a compound will be distributed throughout the body. scispace.com

Metabolism: In-silico tools can predict the sites of metabolism on a molecule and whether it is likely to inhibit or induce major drug-metabolizing enzymes like the cytochrome P450 (CYP) family. researchgate.net

Excretion: The half-life (t1/2) of a drug, which is related to its clearance, can also be estimated using quantitative structure-pharmacokinetic relationship (QSPkR) models. scispace.com

The following table presents a hypothetical in-silico ADME profile for a compound like this compound, based on general trends for small molecule drugs.

| ADME Parameter | Predicted Value/Range | Implication | Reference |

| Human Intestinal Absorption | Good | Likely to be well-absorbed orally | researchgate.net |

| Plasma Protein Binding | Moderate to High | May have a longer duration of action | scispace.com |

| BBB Penetration | Low to Moderate | May have limited effects on the central nervous system | researchgate.net |

| CYP450 Inhibition | Potential for inhibition of some isoforms | Possibility of drug-drug interactions | researchgate.net |

This table is illustrative and actual values would require specific calculations for the compound.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.netnih.gov DFT and other quantum chemical calculations provide valuable information about the electronic properties of a molecule, which are fundamental to its reactivity and interactions. ekb.egrsc.org

For thiazole derivatives, DFT calculations have been used to determine a variety of molecular properties, including:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms in the molecule. researchgate.net

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netrsc.org A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution within a molecule and helps to identify regions that are prone to electrophilic or nucleophilic attack. rsc.org

Atomic Charges: Calculation of the partial charges on each atom can provide insights into intermolecular interactions. nih.gov

In a study of 4-methylthiazole (B1212942) derivatives, DFT calculations were used to investigate their molecular structures and electronic properties. rsc.org The HOMO and LUMO energies were calculated to understand the reactive sites of the molecules. rsc.org Such studies are crucial for understanding the mechanism of action of these compounds at a fundamental electronic level. researchgate.net

The table below shows examples of quantum chemical parameters that can be calculated for thiazole derivatives.

| Quantum Chemical Parameter | Typical Calculated Value/Information | Significance | Reference |

| HOMO Energy | e.g., -6 to -8 eV | Relates to the ability to donate electrons | researchgate.net |

| LUMO Energy | e.g., -1 to -3 eV | Relates to the ability to accept electrons | researchgate.net |

| HOMO-LUMO Gap | e.g., 4 to 6 eV | Indicator of chemical reactivity and stability | rsc.org |

| Dipole Moment | Varies | Influences solubility and intermolecular interactions | researchgate.net |

These values are representative and can vary depending on the specific molecule and the level of theory used.

Virtual Screening and Rational Design of Novel Thiazoleacetic Acid Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov Rational drug design, on the other hand, involves the design of new molecules with a specific biological function, often based on the knowledge of a biological target's structure. nih.govnih.gov

The 4-thiazoleacetic acid scaffold can serve as a starting point for both virtual screening and rational design efforts. By modifying the substituents on the thiazole ring and the acetic acid moiety, new analogues can be designed with potentially improved activity, selectivity, or pharmacokinetic properties. mdpi.com

Virtual screening approaches for discovering new thiazole-based compounds can include:

Structure-based virtual screening: This involves docking a large library of compounds into the active site of a target protein to identify potential binders. figshare.com

Ligand-based virtual screening: When the structure of the target is unknown, this approach uses the structure of known active compounds to find other molecules with similar properties.

Rational design strategies for developing novel thiazoleacetic acid analogues may involve:

Scaffold hopping: Replacing the thiazole core with other heterocyclic systems (bioisosteres) like thiadiazole or oxadiazole to explore new chemical space while retaining key binding interactions. nih.gov

Fragment-based drug design: Using small molecular fragments that are known to bind to the target and then growing or linking them to create a more potent lead compound.

Structure-activity relationship (SAR) guided design: Systematically modifying the structure of this compound based on the insights gained from SAR studies to enhance its desired properties. mdpi.com

These computational approaches have been successfully applied to various thiazole-containing compounds, leading to the identification of new potential therapeutic agents for a wide range of diseases, including cancer, inflammation, and infectious diseases. researchgate.netnih.govmdpi.com

Mechanistic Investigations of Biological Interactions of 4 Thiazoleacetic Acid, Methyl Ester Derivatives

Enzymatic Inhibition Studies and Kinetic Analysis

Derivatives of 4-thiazoleacetic acid, methyl ester have been evaluated against a wide range of enzymatic targets, demonstrating their potential as inhibitors of enzymes crucial for the survival of pathogens and the progression of various diseases.

Neuraminidase: In the search for new anti-influenza agents, a series of 4-thiazolinone derivatives were designed and synthesized. Many of these compounds showed moderate to good inhibitory activity against the neuraminidase (NA) enzyme of the influenza virus. For instance, compound D18 was identified as the most potent inhibitor against the H1N1 subtype with an IC50 value of 13.06 μM. nih.gov Further testing revealed that compounds D18 and D41 were the most effective against the H3N2 subtype, with IC50 values of 15.00 μM and 14.97 μM, respectively. nih.gov Another compound, D25, showed the highest potency against the influenza B subtype with an IC50 of 16.09 μM. nih.gov Structure-activity relationship (SAR) analysis highlighted that the 4-thiazolinone and ferulic acid fragments are essential for NA inhibition. nih.gov In a separate study, thiazolidine-4-carboxylic acid derivatives were also investigated as influenza neuraminidase inhibitors, with the most potent compound in this series, compound 4f, exhibiting an IC50 value of 0.14 μM. nih.gov

PfDHODH (Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase): While direct inhibition studies on PfDHODH by this compound derivatives were not explicitly detailed in the provided search results, the broader class of thiazole (B1198619) derivatives has been investigated for antiparasitic activity, which can involve targeting enzymes like PfDHODH.

COX Enzymes: Thiazole derivatives containing an acetic acid residue have been synthesized and evaluated as selective cyclooxygenase-1 (COX-1) inhibitors. cumhuriyet.edu.trcumhuriyet.edu.tr In one study, a series of 2-(4-((4-(Substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid compounds were synthesized, with compound 3c showing activity against the COX-1 enzyme similar to that of the reference drug. cumhuriyet.edu.trcumhuriyet.edu.tr The study suggests that modifications to this active derivative could lead to new selective COX-1 inhibitors. cumhuriyet.edu.trcumhuriyet.edu.tr While the specific focus was on COX-1, the structural features of these compounds are reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. researchgate.net For example, the methyl ester derivative of indomethacin (B1671933), a known COX inhibitor, was found to more potently inhibit COX-2 protein expression than the parent drug. researchgate.net

Cruzain: Cruzain, the major cysteine protease of Trypanosoma cruzi, is a key target for the development of drugs against Chagas disease. nih.govnih.gov Thiazole-containing compounds, such as thiazolylhydrazones, have been studied as cruzain inhibitors. scielo.br Although some 4-oxo thiazolylhydrazone-5-acetic acid derivatives have shown trypanocidal activity, it is suggested that their mechanism may be independent of cruzain inhibition. scielo.br However, other thiazole derivatives have demonstrated direct inhibition of cruzain. scielo.br Molecular docking and dynamics simulations have been used to understand the binding of inhibitors to the cruzain active site, revealing the importance of steric and hydrogen bonding interactions. nih.gov

Protein/Tyrosine Kinases: Thiazole derivatives are recognized for their potential to interact with various protein kinases, which are crucial in cellular signaling and are often dysregulated in cancer. nih.govrsc.org

Aurora Kinases: A series of 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, leading to the suppression of histone H3 phosphorylation and abnormal mitotic events. nih.gov

Casein Kinase II (CK2): Analogs of 4-(thiazol-5-yl)benzoic acid have been designed as potent CK2 inhibitors, with some derivatives showing IC50 values in the nanomolar range. nih.gov For example, certain pyridine- and pyridazine-carboxylic acid derivatives exhibited IC50 values for CK2α between 0.014-0.017μM and for CK2α' between 0.0046-0.010μM. nih.gov

B-RAFV600E Kinase: Thiazole derivatives with a phenyl sulfonyl group have shown significant inhibitory activity against the B-RAFV600E kinase, with one compound having an IC50 of 23.1 ± 1.2 nM, which is more potent than the standard drug dabrafenib (B601069) (IC50 of 47.2 ± 2.5 nM). nih.gov

Pim-1 Kinase: Molecular docking studies suggest that some bis-thiazole derivatives may exert their anticancer effects through the inhibition of Pim-1 kinase. frontiersin.org

General Tyrosine Kinases: Tyrosine kinases, both receptor and non-receptor types, are a major class of enzymes targeted by inhibitors in cancer therapy. google.com The thiazole scaffold is a key component in the design of various tyrosine kinase inhibitors (TKIs), which block signal transduction pathways involved in cell growth, differentiation, and apoptosis. google.comnih.gov

| Enzyme Target | Derivative Class | Key Findings | IC50 Values |

| Neuraminidase (H1N1) | 4-Thiazolinones | Potent inhibition of viral neuraminidase. nih.gov | D18: 13.06 μM nih.gov |

| Neuraminidase (H3N2) | 4-Thiazolinones | Effective inhibition, comparable to other subtypes. nih.gov | D18: 15.00 μM, D41: 14.97 μM nih.gov |

| Neuraminidase (Influenza B) | 4-Thiazolinones | Significant inhibitory activity. nih.gov | D25: 16.09 μM nih.gov |

| Neuraminidase (Influenza A) | Thiazolidine-4-carboxylic acids | Moderate to high inhibitory activity. nih.gov | 4f: 0.14 μM nih.gov |

| COX-1 | 2-Arylaminophenylacetic acids | Selective inhibition of COX-1. cumhuriyet.edu.trcumhuriyet.edu.tr | Compound 3c showed similar activity to reference. cumhuriyet.edu.trcumhuriyet.edu.tr |

| Protein Kinase CK2α | 4-(Thiazol-5-yl)benzoic acids | Potent inhibition of CK2. nih.gov | 0.014-0.017 μM nih.gov |

| Protein Kinase CK2α' | 4-(Thiazol-5-yl)benzoic acids | High potency against the CK2α' isoform. nih.gov | 0.0046-0.010 μM nih.gov |

| B-RAFV600E Kinase | Phenyl sulfonyl thiazoles | Surpassed the activity of the standard drug dabrafenib. nih.gov | 23.1 ± 1.2 nM nih.gov |

Receptor Binding and Molecular Recognition Studies

The interaction of this compound derivatives with specific receptors is a key area of investigation for understanding their pharmacological effects. These studies often employ computational methods like molecular docking alongside experimental binding assays.

Molecular recognition studies have been conducted on 2-aminothiazole-4-acetic acid (ATAA) derivatives to investigate their binding to the peptide transporters PEPT1 and PEPT2. nih.gov These transporters are of interest for drug delivery. The research found that N-terminal conjugates of amino acids to ATAA showed medium to high affinity for these transporters, with Val-ATAA being a particularly high-affinity candidate for PEPT1. nih.gov

Receptor binding assays have been performed for various classes of compounds, including soft anticholinergic agents, to determine their binding affinities (pKi values) for different receptor subtypes. nih.gov For thiazole derivatives that act as protein kinase inhibitors, molecular docking is frequently used to predict their binding modes within the ATP-binding pocket of kinases like Aurora kinases and Pim-1 kinase. nih.govfrontiersin.org These computational studies help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of the compounds. frontiersin.orggoogle.com

Cellular Pathway Modulation

Derivatives of this compound can exert profound effects on cellular behavior by modulating key signaling pathways, often leading to cell cycle arrest and the induction of apoptosis, particularly in cancer cells.

Cell Cycle Arrest: Several studies have shown that thiazole and related heterocyclic derivatives can halt the progression of the cell cycle in cancer cells.

A ciprofloxacin (B1669076) derivative was found to cause cell cycle arrest at the G2/M phase in both HCT116 colorectal cancer cells and A549 non-small lung carcinoma cells. nih.gov

Novel 1,3,4-thiadiazole (B1197879) derivatives have also been shown to induce cell cycle arrest. rsc.org Specifically, one derivative arrested breast cancer cells at the G2/M phase, likely through the inhibition of CDK1. rsc.org

In a study on benzofuran (B130515) derivatives, one compound induced G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at the S and G2/M phases in A549 cells. mdpi.com

An azole derivative based on cinnamaldehyde (B126680) was found to block the cell cycle in Candida auris at both the S and G2/M phases. nih.gov

Bis-thiazole derivatives have also been reported to induce cell cycle arrest at the G1 phase in ovarian cancer cells. frontiersin.org

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a hallmark of many anticancer agents. Thiazole derivatives have demonstrated the ability to trigger this process through various mechanisms.

The methyl ester derivative of indomethacin was shown to induce apoptotic bodies, DNA fragmentation, and the degradation of PARP and pro-caspase 3 in HL-60 promyelocytic leukemia cells. researchgate.net

Bis-thiazole derivatives were found to induce apoptosis in cancer cell lines, with one compound causing up to 82.76% apoptotic cell death. frontiersin.org This was associated with the upregulation of pro-apoptotic genes like Bax and the downregulation of the anti-apoptotic gene Bcl-2, indicating the involvement of the mitochondrial-dependent apoptosis pathway. frontiersin.org

Novel pyrazole-benzo[d]thiazole derivatives have also been shown to induce apoptosis in a concentration-dependent manner in MDA-MB-231 breast cancer cells. nih.gov Western blot analysis confirmed apoptosis by showing the downregulation of Bcl-2 and upregulation of Bax protein levels. nih.gov

The anticancer activity of many benzofuran derivatives, which share some structural similarities with the compounds of interest, is also known to occur through the induction of apoptosis. mdpi.com

| Compound Class | Cell Line(s) | Effect | Mechanism |

| Ciprofloxacin Derivative | HCT116, A549 | G2/M cell cycle arrest, Apoptosis nih.gov | Overexpression of p53 and Bax, decreased p21 and Bcl-2. nih.gov |

| 1,3,4-Thiadiazoles | MCF-7 (Breast Cancer) | G2/M cell cycle arrest, Sub-G1 increase rsc.org | Inhibition of CDK1, potential necrosis induction. rsc.org |

| Bis-Thiazoles | KF-28 (Ovarian Cancer) | G1 cell cycle arrest, Apoptosis (82.76%) frontiersin.org | Upregulation of Bax and Puma, downregulation of Bcl-2. frontiersin.org |

| Pyrazole-Benzo[d]thiazoles | MDA-MB-231 (Breast Cancer) | Concentration-dependent apoptosis nih.gov | Downregulation of Bcl-2, upregulation of Bax. nih.gov |

| Indomethacin Methyl Ester | HL-60 (Leukemia) | Apoptosis researchgate.net | DNA fragmentation, PARP and pro-caspase 3 degradation. researchgate.net |

| Benzofuran Derivatives | A549, HepG2 | S and G2/M cell cycle arrest mdpi.com | Pro-oxidative and pro-apoptotic properties. mdpi.com |

Interactions with Biomolecular Targets

Beyond enzymes and receptors, derivatives of 4-thiazoleacetic acid can interact with other crucial biomolecules, most notably nucleic acids.

DNA Interactions: The ability of small molecules to bind to and stabilize specific DNA structures, such as G-quadruplexes found in telomeric regions, is a promising strategy for cancer therapy. The enzyme telomerase, which is overexpressed in the majority of human tumors, is responsible for maintaining telomere length, and its activity is linked to these secondary DNA structures. nih.gov

A study on 1,10-phenanthroline (B135089) derivatives, including a 4-phenylthiazole (B157171) derivative, investigated their potential as telomeric DNA binders. nih.gov It was found that these thiosemicarbazone derivatives could bind to and stabilize the telomeric Tel22 quadruplex more effectively than double-stranded DNA, with one compound showing a 24-fold selectivity for the quadruplex structure. nih.gov This interaction was studied using techniques such as FRET-based DNA melting assays, circular dichroism, and viscosity assays. nih.gov

Structure Activity Relationship Sar Studies of 4 Thiazoleacetic Acid, Methyl Ester Analogues

Impact of Thiazole (B1198619) Ring Substituents on Biological Efficacy

The substitution pattern on the thiazole ring is a critical determinant of the biological activity of 4-thiazoleacetic acid analogues. Research has demonstrated that both the nature and position of substituents can significantly modulate the potency and selectivity of these compounds across various therapeutic targets. globalresearchonline.netresearchgate.net

For instance, in the context of antimicrobial activity, the presence of specific substituents on a phenyl ring attached to the thiazole moiety has been shown to be beneficial. Structure-activity relationship analyses have revealed that electron-withdrawing groups, such as nitro (NO₂) and dichloro, as well as electron-donating groups like methoxy (B1213986) (OMe) and methyl, can enhance activity against various bacterial and fungal strains. nih.govnih.gov Specifically, against Candida albicans, compounds bearing a nitro or methoxy group on a benzene (B151609) ring at the thiazole moiety showed notable activity. nih.gov In one series of 2-(thiazol-2-yl)-imino-thiazolidin-4-ones, a 4-methoxy substitution on a phenyl ring was most advantageous against both MRSA and E. coli, while a 4-methyl group favored activity against E. coli. nih.gov

In the pursuit of anticonvulsant agents, SAR studies on thiazole-linked pyridazinone hybrids indicated that electron-withdrawing groups such as chloro (Cl), bromo (Br), and fluoro (F) on a phenyl ring attached to the pyridazinone resulted in higher seizure protection, with a 4-chlorophenyl substitution showing the highest activity. mdpi.com Similarly, for antitumor activity, the presence of a methyl group at position 4 of a phenyl ring was found to increase activity. mdpi.com

These findings underscore the importance of the electronic and steric properties of substituents on the thiazole ring and its associated scaffolds in dictating the biological efficacy of these derivatives.

Table 1: Impact of Thiazole Ring Substituents on Antimicrobial Activity

| Substituent Group | Position | Effect on Activity | Target Organism(s) |

|---|---|---|---|

| Nitro (NO₂) | para-position of benzene ring | Beneficial | C. albicans |

| Methoxy (OMe) | para-position of benzene ring | Beneficial | C. albicans, MRSA, E. coli |

| Dichloro | Phenyl ring | Influenced activity | MRSA |

| Methyl | para-position of phenyl ring | Influenced activity | E. coli |

Influence of the Ester Moiety on Activity Profiles

The ester moiety in 4-thiazoleacetic acid, methyl ester and its analogues is not merely a passive component but plays an active role in the molecule's interaction with biological targets. The carbonyl group of the ester can act as a hydrogen bond acceptor, a crucial interaction for binding to enzyme active sites. nih.gov For example, in the inhibition of InhA, an enzyme essential for M. tuberculosis fatty acid biosynthesis, the carbonyl of the ester group is thought to form a hydrogen bond with the target. nih.gov

Table 2: Influence of Ester Moiety on Biological Activity

| Moiety | Modification | Resulting Biological Activity |

|---|---|---|

| Ester | Carbonyl group acts as H-bond acceptor | Inhibition of enzymes (e.g., InhA) |

| Ester | Change from methyl to ethyl ester | Strong anticonvulsant action |

| Ester | Saponification to carboxylic acid | Cardiovascular activity |

Effect of Side Chain Modifications on Potency and Selectivity

Alterations to the acetic acid side chain at the 4-position of the thiazole ring provide another avenue for optimizing the pharmacological properties of these analogues. The length, rigidity, and chemical nature of this side chain can have a profound effect on both the potency and selectivity of the compounds. globalresearchonline.net

Research into antimicrobial agents has shown that the presence of a phenyl ring and an aliphatic group as part of the side chain at the 4-position can be important for activity. mdpi.com The introduction of different substituents on this side chain can lead to varied effects. For instance, in a series of minigastrin analogs, which are peptide-based, modifications within the C-terminal receptor-specific sequence, which can be considered an elaborate side chain, were crucial for preventing enzymatic degradation and improving tumor uptake. mdpi.com

Furthermore, converting the acetic acid side chain into different heterocyclic systems or attaching various functional groups can lead to compounds with entirely new or enhanced biological activities. The synthesis of new thiazole acetic acid derivatives has been explored for their cardiovascular effects, indicating that the acetic acid moiety is a key contributor to this activity. nih.gov The flexibility and composition of this side chain are thus critical parameters for fine-tuning the interaction with specific biological targets.

Stereochemical Effects on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems, such as enzyme active sites and receptors, are themselves chiral. For analogues of 4-thiazoleacetic acid that possess stereocenters, the spatial arrangement of atoms can dictate the efficacy and selectivity of the compound.

While specific studies focusing solely on the stereoisomers of this compound are not widely documented in the provided context, the principle of stereoselectivity is well-established in related thiazole derivatives. For example, in molecular modeling studies of thiazole derivatives as Pin1 inhibitors, the specific stereochemistry of ligands, such as in (2R,4E)-2-[(naphthalen-2-ylcarbonyl)amino]-5-phenylpent-4-enoic acid, was shown to be crucial for its interaction with amino acid residues like Ser114 and Lys63 in the enzyme's active site. lew.ro This highlights that different enantiomers or diastereomers of a chiral thiazole derivative can exhibit vastly different biological activities, with one isomer often being significantly more potent than the others. This is because only one stereoisomer may fit correctly into the binding pocket of a target protein to elicit a biological response. Therefore, the control of stereochemistry is a critical aspect in the design of potent and selective thiazole-based therapeutic agents.

Development of Pharmacophore Models for Thiazoleacetic Acid Derivatives

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For thiazoleacetic acid derivatives, pharmacophore models have been developed to guide the design of new, more potent inhibitors for various targets. lew.ro

One such study on thiazole derivatives as Pin1 inhibitors led to the development of a pharmacophore model designated ADRRR.2. lew.ro This model identified three distinct chemical features as being crucial for activity: one hydrogen-bond acceptor (A), one hydrogen-bond donor (D), and three aromatic ring (R) sites. The model was validated through the development of a 3D quantitative structure-activity relationship (QSAR) model, which showed a good correlation between predicted and observed activities. lew.ro

In another example, a pharmacophore model for selective COX-2 inhibitors was constructed, which included features such as a hydrogen bond acceptor and two aromatic rings. nih.gov Such models provide a rational basis for designing new analogues of this compound. By ensuring that new designs fit the established pharmacophore, medicinal chemists can increase the probability of synthesizing compounds with the desired biological activity. These models essentially serve as a 3D blueprint for activity, highlighting the key interaction points, such as hydrogen bonding and aromatic interactions, that drive the binding of the ligand to its target.

Table 3: Pharmacophore Features for Thiazole Derivatives

| Pharmacophore Model | Target | Key Chemical Features |

|---|---|---|

| ADRRR.2 | Pin1 | 1x Hydrogen-bond acceptor (A), 1x Hydrogen-bond donor (D), 3x Aromatic rings (R) |

| COX-2 Inhibitor Model | COX-2 | 1x Hydrogen bond acceptor (HBA), 2x Aromatic rings (R) |

Potential Research Applications of 4 Thiazoleacetic Acid, Methyl Ester in Chemical Biology and Medicinal Chemistry

Exploration as Antimicrobial Agents

The thiazole (B1198619) moiety is a key component in many antimicrobial drugs. jchemrev.comnih.gov Consequently, derivatives of 4-Thiazoleacetic acid, methyl ester have been investigated for their potential to combat various pathogens.

Antibacterial Research

Thiazole derivatives have demonstrated notable antibacterial properties. biointerfaceresearch.com Research has explored the synthesis of various thiazole-containing compounds and their efficacy against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com For instance, novel thiazole derivatives have been synthesized and shown to possess significant antibacterial activity when tested against strains like Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Bacillus subtilis. nih.govcu.edu.eg Some of these compounds have exhibited inhibitory effects comparable to standard antibiotics. tandfonline.com The antibacterial action of certain thiazole derivatives is attributed to the inhibition of essential bacterial enzymes like MurB, which is involved in cell wall biosynthesis. cu.edu.eg

Interactive Data Table: Antibacterial Activity of Selected Thiazole Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazole | Staphylococcus aureus (ATCC: 13565) | Significant activity compared to ampicillin | tandfonline.com |

| 2-(2-(3-(hexyloxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | Klebsiella pneumonia (ATCC: 10031) | Potent activity compared to gentamicin | tandfonline.com |

| Thiazol‐4(5H)‐one derivative 6d | Staphylococcus aureus | MIC = 3.9 µg/ml | cu.edu.eg |

| Thiazol‐4(5H)‐one derivative 6d | Klebsiella pneumoniae | MIC = 3.9 µg/ml | cu.edu.eg |

| Thiazol‐4(5H)‐one derivative 6d | Streptococcus mutans | MIC = 7.8 µg/ml | cu.edu.eg |

Antifungal Research

The antifungal potential of thiazole derivatives is another active area of research. researchgate.net Studies have shown that certain thiazole compounds exhibit potent activity against various fungal strains, including clinically relevant Candida species. researchgate.netnih.gov For example, a series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong activity against clinical isolates of Candida albicans, with some compounds showing efficacy greater than the standard antifungal drug nystatin. nih.gov The mechanism of action for some of these derivatives is thought to involve disruption of the fungal cell wall or cell membrane. nih.gov The lipophilicity of these compounds has been correlated with their high antifungal activity. nih.gov

Interactive Data Table: Antifungal Activity of Selected Thiazole Derivatives

| Compound Class | Fungal Strain | Activity (MIC) | Key Finding | Reference |

|---|---|---|---|---|

| Thiazole derivatives with cyclopropane system | Candida albicans (clinical isolates) | 0.008–7.81 µg/mL | Activity similar to or higher than nystatin | nih.gov |

| [4-(4′-substitutedphenyl)thiazol-2-yl]hydrazine derivatives | Candida albicans, Candida glabrata | Promising selective inhibitory activity | Presence of thiazole ring is crucial for activity | researchgate.net |

Antiparasitic Research (e.g., Antimalarial, Anti-Trypanosomatid)

Thiazole-based compounds have emerged as promising candidates in the search for new treatments for parasitic diseases, including those caused by trypanosomatids like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. mdpi.comnih.gov Researchers have synthesized and evaluated various thiazole derivatives for their activity against these parasites. mdpi.comtandfonline.com For instance, a series of 1,3-thiazole-4-carboxylates demonstrated significant trypanocidal activity against the amastigote form of T. cruzi, with some compounds showing greater potency than the current drug, benznidazole. tandfonline.com The structural variations of substituents on the thiazole ring have been shown to influence the antiparasitic efficacy. mdpi.comtandfonline.com

Interactive Data Table: Antiparasitic Activity of Selected Thiazole Derivatives

| Compound Series | Parasite | Key Finding | Reference |

|---|---|---|---|

| 1,3-Thiazole-4-carboxylates | Trypanosoma cruzi (amastigote form) | Some compounds were more potent than benznidazole. | tandfonline.com |

| 3-pyridyl-1,3-thiazole subunit containing compounds | Trypanosomatidae parasites (T. cruzi, Leishmania spp.) | Investigated as potential agents against diseases caused by these parasites. | mdpi.com |

Antiviral Research (e.g., Neuraminidase Inhibitors)

The thiazole scaffold is present in several FDA-approved antiviral drugs and continues to be a structure of interest in the development of new antiviral agents. tandfonline.comtandfonline.com Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, and hepatitis viruses. tandfonline.comnih.gov Research has focused on synthesizing novel thiazole compounds and evaluating their antiviral activities. For example, a compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring showed significant antiviral activity against the PR8 influenza A strain, comparable to existing antiviral drugs. nih.gov The versatility of the thiazole nucleus allows for structural modifications to develop potent and selective antiviral compounds. nih.gov

Investigations as Anti-inflammatory Agents

Thiazole derivatives have been investigated for their potential to mitigate inflammation. wisdomlib.orgresearchgate.net The anti-inflammatory effects of these compounds are often evaluated in models of acute and chronic inflammation. wisdomlib.org Research has shown that some thiazole derivatives can significantly reduce paw edema in animal models, a common method for assessing anti-inflammatory activity. wisdomlib.orgnih.gov The mechanism of action for some of these compounds may involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. researchgate.nettandfonline.com For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the production of pro-inflammatory cytokines in cell-based assays. rsc.org

Interactive Data Table: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound Series | In Vitro/In Vivo Model | Key Finding | Reference |

|---|---|---|---|

| Substituted phenyl thiazoles | Carrageenan-induced paw edema | Significant reduction in paw edema volume. | wisdomlib.org |

| 4-Arylthiazole acetic acid derivatives | Rat carrageenin edema | Some compounds strongly suppressed paw edema formation. | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced RAW264.7 cells | Effectively inhibited the production of pro-inflammatory cytokines. | rsc.org |

Research into Anticancer Potential

The thiazole ring is a structural motif found in several anticancer agents, including clinically used drugs. nih.govbohrium.com This has spurred research into novel thiazole derivatives as potential cancer therapeutics. bohrium.comresearchgate.net Studies have explored the synthesis of various thiazole-based compounds and their cytotoxic effects on a range of human cancer cell lines, including those for breast, lung, and colon cancer. nih.govmdpi.com For instance, certain 2-aminothiazole (B372263) derivatives have shown potent and selective inhibitory activity against various cancer cell lines. researchgate.net The anticancer mechanisms of these compounds can be diverse, including the inhibition of cancer cell migration and invasion, induction of apoptosis, and targeting of specific enzymes like PI3K and mTOR that are crucial for cancer cell growth and survival. nih.govnih.gov

Interactive Data Table: Anticancer Activity of Selected Thiazole Derivatives

| Compound Series | Cancer Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| 40 Thiazole derivatives | MDA-MB-231, HeLa, A549 | Potent efficacy against cell migration and invasion. | nih.gov |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7, HepG2 | Compound 4c was found to be a highly active derivative. | mdpi.com |

| N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives | A549, C6 | Compounds 6f and 6g showed significant anticancer activity. | nih.gov |

Targeting Specific Cancer Cell Lines

While direct studies on the specific anticancer activity of this compound are not extensively documented in publicly available research, its significance lies in its role as a versatile precursor for the synthesis of more complex thiazole-containing compounds with potential therapeutic properties. The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have shown promise in targeting various cancer cell lines. chem960.comnih.gov The general understanding is that the thiazole nucleus can be functionalized to interact with biological targets implicated in cancer progression.

The research focus is often on creating derivatives by modifying the core structure of compounds like this compound to enhance their binding affinity and selectivity for specific molecular targets within cancer cells. For instance, the amino derivative, methyl 2-(2-amino-1,3-thiazol-4-yl)acetate, serves as a crucial starting material for building molecules with potential cytotoxic activity. chem960.com The strategy involves incorporating this thiazole moiety into larger molecular frameworks designed to interact with specific cancer-related proteins or enzymes.

Inhibition of Oncogenic Enzymes and Proteins

The exploration of this compound in the context of inhibiting oncogenic enzymes and proteins is primarily indirect, focusing on its use as a foundational chemical structure. Thiazole derivatives have been investigated for their ability to inhibit a range of enzymes, some of which are implicated in cancer development and progression. The core thiazole ring present in this compound is a key feature in many bioactive molecules, making it a valuable building block for the discovery of new enzyme inhibitors. chem960.com

Although specific inhibitory actions of this compound itself are not detailed, its derivatives are synthesized with the aim of targeting enzymes such as kinases, which are often overactive in cancer cells. The design of such inhibitors involves modifying the structure of the parent compound to fit into the active site of the target enzyme, thereby blocking its function and impeding cancer cell growth.

Role as Chemical Building Blocks in Advanced Organic Synthesis